(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
CAS No.:
Cat. No.: VC16373662
Molecular Formula: C26H18ClNO5
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H18ClNO5 |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C26H18ClNO5/c1-28-14-15(20-12-16(31-2)8-10-22(20)28)11-24-25(29)19-9-7-17(13-23(19)33-24)32-26(30)18-5-3-4-6-21(18)27/h3-14H,1-2H3/b24-11+ |
| Standard InChI Key | OPRNGJBSNQUFIS-BHGWPJFGSA-N |
| Isomeric SMILES | CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Introduction
Chemical Structure and Functional Features
The compound features three distinct structural domains:
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3-Oxo-2,3-dihydro-1-benzofuran-6-yl core: A benzofuran derivative with a ketone group at position 3 and a partially saturated furan ring.
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(5-Methoxy-1-methyl-1H-indol-3-yl)methylidene substituent: An indole ring substituted with a methoxy group at position 5 and a methyl group on the nitrogen, conjugated via a methylidene linker to the benzofuran core.
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2-Chlorobenzoate ester: A chlorinated aromatic ester at position 6 of the benzofuran.
The stereochemistry of the methylidene group (2E configuration) introduces rigidity, potentially influencing biological activity and crystallinity. The conjugation between the indole and benzofuran systems may enhance π-π stacking interactions, relevant for semiconductor applications .
Synthetic Pathways and Methodological Considerations
Precursor Synthesis
The synthesis of analogous benzofuran-indole hybrids often begins with functionalized benzofuran or indole precursors. For example:
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Benzofuran intermediates: 3-Chlorobenzofuran-2-carbaldehydes can be converted to thieno[3,2-b]benzofurans via Cl substitution with -SCH2CO2Me, followed by cyclization .
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Indole building blocks: 5-Methoxyindole derivatives, such as those described in PubChem CID 13872 , are typically synthesized via Fischer indolization or transition metal-free cyclization cascades .
Key Coupling Reactions
The esterification of the benzofuran hydroxyl group with 2-chlorobenzoic acid likely employs standard acyl chloride or mixed anhydride conditions. A critical challenge is achieving regioselectivity at the benzofuran C-6 position, which may require protective group strategies.
Stereochemical Control
The (2E)-configuration of the methylidene group could be controlled through reaction temperature and base selection. For instance, base-promoted elimination in polar aprotic solvents (e.g., DMSO) favors trans-alkene formation .
Physicochemical Properties
The 2-chlorobenzoate moiety enhances lipophilicity (logP ≈ 4.2 predicted), favoring membrane permeability in biological systems. The conjugated system exhibits strong UV absorption, with λmax likely between 280–320 nm.
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
The 5-methoxyindole subunit is structurally analogous to serotonin (5-HT). Related compounds exhibit dual agonist/inverse agonist activity at 5-HT3B receptors and partial agonism at 5-HT3A . The methyl group on the indole nitrogen may reduce metabolic deamination, enhancing bioavailability.
Anticancer Screening
Benzofuran-indole hybrids inhibit topoisomerase II and tubulin polymerization in preclinical models . The methylidene linker may intercalate DNA, as seen in anthracycline analogs.
Toxicological and Environmental Considerations
Acute Toxicity
While no data exist for the full compound, 2-chlorobenzoic acid has an oral LD50 >500 mg/kg in rats . Esterification generally reduces acute toxicity compared to free acids.
Environmental Persistence
The chlorinated aromatic ring resists microbial degradation. Computational QSAR models predict moderate bioaccumulation potential (BCF ≈ 350) .
Applications in Materials Science
Organic Semiconductors
Benzofuran-thienoindole analogs exhibit hole mobility up to 0.12 cm²/V·s . The methoxy and methyl groups in this compound may enhance solution processability.
Nonlinear Optical Materials
The extended π-system and donor-acceptor groups (methoxy donor, chloride acceptor) suggest second-harmonic generation capability, with hyperpolarizability (β) estimates exceeding 50 × 10⁻³⁰ esu.
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